molecular formula C8H17NO2 B13957722 1-(Piperidin-2-yl)propane-1,3-diol

1-(Piperidin-2-yl)propane-1,3-diol

Cat. No.: B13957722
M. Wt: 159.23 g/mol
InChI Key: LDIZKEGFFZSCLK-UHFFFAOYSA-N
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Description

1-(Piperidin-2-yl)propane-1,3-diol is a compound that features a piperidine ring attached to a propane-1,3-diol moiety. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many biologically active compounds. The presence of both piperidine and diol functionalities in this compound makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-2-yl)propane-1,3-diol can be achieved through several methods. One common approach involves the alkylation of piperidine with a suitable diol precursor. For instance, the reaction of piperidine with 1,3-dichloropropane in the presence of a base can yield the desired product. Another method involves the reduction of a corresponding ketone or aldehyde intermediate using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-2-yl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield ketones or aldehydes, while reduction can produce saturated alcohols.

Scientific Research Applications

1-(Piperidin-2-yl)propane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Piperidin-2-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The diol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)propane-1,3-diol: Similar structure but with a pyridine ring instead of piperidine.

    2-(Piperidin-4-yl)propane-1,3-diol: Similar structure but with the piperidine ring attached at a different position.

Uniqueness

1-(Piperidin-2-yl)propane-1,3-diol is unique due to the specific positioning of the piperidine ring and the diol group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-piperidin-2-ylpropane-1,3-diol

InChI

InChI=1S/C8H17NO2/c10-6-4-8(11)7-3-1-2-5-9-7/h7-11H,1-6H2

InChI Key

LDIZKEGFFZSCLK-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(CCO)O

Origin of Product

United States

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